5-Chloro-1-methyl-2-phenyl-1H-imidazole
Overview
Description
5-Chloro-1-methyl-2-phenyl-1H-imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a phenyl group at the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Mechanism of Action
Target of Action
5-Chloro-1-methyl-2-phenyl-1H-imidazole is a 5-halo-1-methylimidazole . It primarily targets the electron-rich iron (III) porphyrin complex . This complex plays a crucial role in the catalyzed epoxidation of olefins .
Mode of Action
The compound interacts with its target by participating in the epoxidation process . This process involves the addition of an oxygen atom to the olefin (alkene) to form an epoxide. The electron-rich iron (III) porphyrin complex acts as a catalyst in this reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the epoxidation of olefins . This reaction is catalyzed by the electron-rich iron (III) porphyrin complex . The downstream effects of this pathway can vary depending on the specific olefin involved and the cellular context.
Pharmacokinetics
Imidazoles in general are known to be highly soluble in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of the compound can impact its bioavailability, as it can facilitate its absorption into the bloodstream and its distribution throughout the body .
Result of Action
The primary result of the action of this compound is the formation of epoxides from olefins . Epoxides are highly reactive and can undergo further reactions to form a variety of products. The specific molecular and cellular effects of these products can vary widely depending on the specific olefin and the cellular context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other compounds, such as other substrates or inhibitors, can also influence the compound’s efficacy and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-2-phenyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles under mild reaction conditions . Another method involves the intramolecular cyclization of amines followed by elimination and aromatization .
Industrial Production Methods: Industrial production of imidazoles often involves the use of scalable and efficient synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial processes may utilize continuous flow reactors and optimized reaction conditions to achieve high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-methyl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-1-methyl-2-phenyl-1H-imidazole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They can interact with biological targets such as enzymes and receptors, influencing various biochemical pathways .
Medicine: Imidazole derivatives, including this compound, are explored for their therapeutic potential. They have been investigated for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, imidazoles are used in the production of polymers, dyes, and other functional materials. Their stability and reactivity make them suitable for various industrial applications .
Comparison with Similar Compounds
1-Methyl-2-phenyl-1H-imidazole: Lacks the chlorine atom at the 5-position.
5-Chloro-2-phenyl-1H-imidazole: Lacks the methyl group at the 1-position.
2-Phenyl-1H-imidazole: Lacks both the chlorine atom at the 5-position and the methyl group at the 1-position.
Uniqueness: 5-Chloro-1-methyl-2-phenyl-1H-imidazole is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific targets and alter its physicochemical properties compared to similar compounds .
Properties
IUPAC Name |
5-chloro-1-methyl-2-phenylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-13-9(11)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRDPPHOZQOYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227468 | |
Record name | 5-Chloro-1-methyl-2-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7666-52-6 | |
Record name | 5-Chloro-1-methyl-2-phenyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7666-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-methyl-2-phenyl-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007666526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-1-methyl-2-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-methyl-2-phenyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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